REACTION_CXSMILES
|
C(OC([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:14](=[O:27])[CH2:15][O:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23]([F:26])([F:25])[F:24])[CH:18]=1)=O)(C)(C)C.[ClH:28]>C(O)C>[ClH:28].[F:24][C:23]([F:25])([F:26])[C:19]1[CH:18]=[C:17]([CH:22]=[CH:21][CH:20]=1)[O:16][CH2:15][C:14]([NH:13][CH2:12][CH2:11][CH2:10][CH2:9][NH2:8])=[O:27] |f:3.4|
|
Name
|
product
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCCCNC(COC1=CC(=CC=C1)C(F)(F)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC(C=1C=C(OCC(=O)NCCCCN)C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |